
PKM2 activator 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PKM2 activator 6, also known as Compound Z10, is a small molecule that serves as both an activator of pyruvate kinase M2 (PKM2) and an inhibitor of pyruvate dehydrogenase kinase 1 (PDK1). This compound has shown potential in promoting apoptosis in colorectal cells while suppressing their proliferation and migration. Additionally, it inhibits glycolysis, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PKM2 activator 6 involves several steps, including the use of benzyl bromide and tert-butyl 3-(bromomethyl)phenylcarbamate as key intermediates. The reaction conditions typically involve the use of potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) as the solvent. The final product is obtained through a series of reactions, including deprotection with hydrochloric acid in dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
PKM2 activator 6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
PKM2 activator 6 has a wide range of scientific research applications, including:
Medicine: This compound has shown potential in cancer therapy by promoting apoptosis in cancer cells and inhibiting their proliferation.
Industry: The compound’s ability to inhibit glycolysis makes it a valuable tool in the development of new therapeutic agents and diagnostic tools.
Wirkmechanismus
PKM2 activator 6 exerts its effects by promoting the tetramerization of PKM2, which enhances its pyruvate kinase activity. This leads to a shift in cellular metabolism from glycolysis to oxidative phosphorylation, reducing the availability of glycolytic intermediates for anabolic processes. Additionally, the compound inhibits PDK1, further promoting oxidative metabolism. The molecular targets involved include PKM2 and PDK1, and the pathways affected include glycolysis, oxidative phosphorylation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
PKM2 activator 6 is unique in its dual role as both a PKM2 activator and a PDK1 inhibitor. Similar compounds include:
DASA-58: Another PKM2 activator that enhances pyruvate kinase activity but does not inhibit PDK1.
TEPP-46: A PKM2 activator that promotes tetramer formation and has shown potential in cancer therapy.
Mitapivat: A PKM2 activator used in the treatment of pyruvate kinase deficiency.
This compound stands out due to its combined effects on both PKM2 and PDK1, making it a versatile compound for research and therapeutic applications.
Eigenschaften
Molekularformel |
C30H33NO10S2 |
|---|---|
Molekulargewicht |
631.7 g/mol |
IUPAC-Name |
methyl 3-[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl]sulfanyl-2-[[2-(2-methoxy-5-methylsulfonylphenyl)acetyl]amino]propanoate |
InChI |
InChI=1S/C30H33NO10S2/c1-16(2)6-11-25(19-14-23(34)27-21(32)8-9-22(33)28(27)29(19)36)42-15-20(30(37)41-4)31-26(35)13-17-12-18(43(5,38)39)7-10-24(17)40-3/h6-10,12,14,20,25,32-33H,11,13,15H2,1-5H3,(H,31,35)/t20?,25-/m1/s1 |
InChI-Schlüssel |
OJMSSVCYMVVKPB-GBAXHLBXSA-N |
Isomerische SMILES |
CC(=CC[C@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)SCC(C(=O)OC)NC(=O)CC3=C(C=CC(=C3)S(=O)(=O)C)OC)C |
Kanonische SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)SCC(C(=O)OC)NC(=O)CC3=C(C=CC(=C3)S(=O)(=O)C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


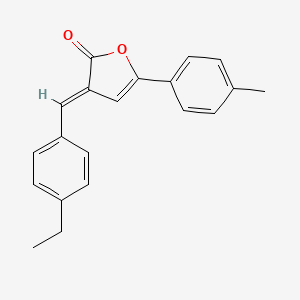
![2-{3-[(5-{[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl}-2,3-dimethyl-1H-indol-1-yl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B12372784.png)
![2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12372790.png)
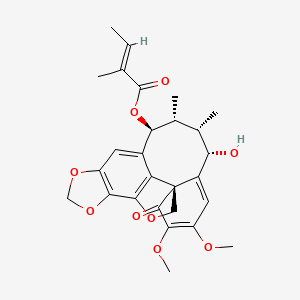
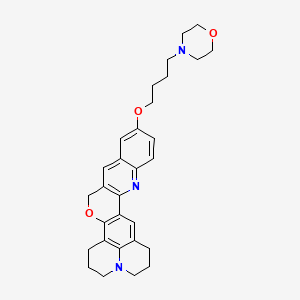

![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)

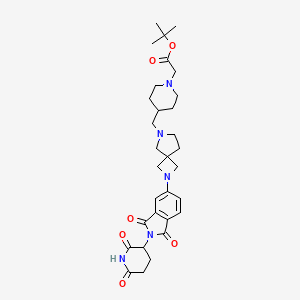
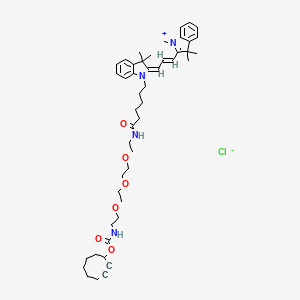


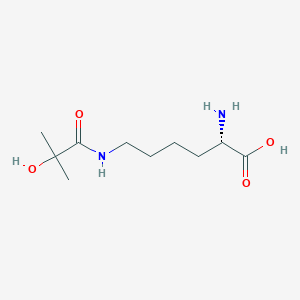
![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
